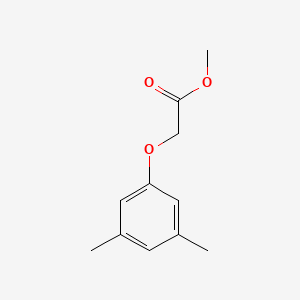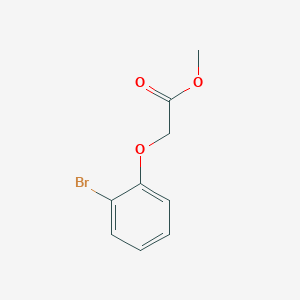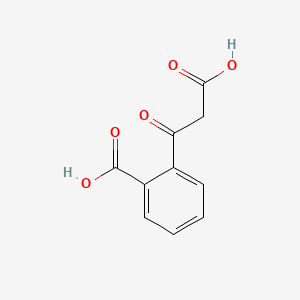
2-(2-Carboxyacetyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Carboxyacetyl)benzoic acid is an organic compound with the molecular formula C10H8O5. It is characterized by the presence of a carboxylic acid group and an acetyl group attached to a benzene ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Carboxyacetyl)benzoic acid typically involves the reaction of phthalic anhydride with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 2-(2-Carboxyacetyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones or carboxylated derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
科学研究应用
2-(2-Carboxyacetyl)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-Carboxyacetyl)benzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the acetyl group may participate in acetylation reactions, modifying proteins and other biomolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
相似化合物的比较
Benzoic acid: A simpler analog with a single carboxylic acid group.
Phthalic acid: Contains two carboxylic acid groups on a benzene ring.
Acetylsalicylic acid:
Uniqueness: 2-(2-Carboxyacetyl)benzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of a carboxylic acid and an acetyl group allows for versatile applications in synthesis and research, distinguishing it from other similar compounds .
属性
CAS 编号 |
53266-48-1 |
|---|---|
分子式 |
C10H6O5-2 |
分子量 |
206.15 g/mol |
IUPAC 名称 |
2-(2-carboxylatoacetyl)benzoate |
InChI |
InChI=1S/C10H8O5/c11-8(5-9(12)13)6-3-1-2-4-7(6)10(14)15/h1-4H,5H2,(H,12,13)(H,14,15)/p-2 |
InChI 键 |
UFTYDYPGWHGYKH-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)O)C(=O)O |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)[O-])C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone](/img/structure/B7774270.png)
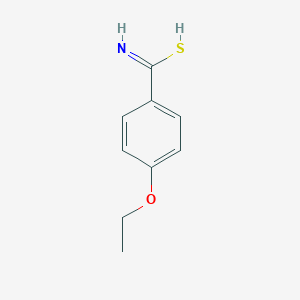
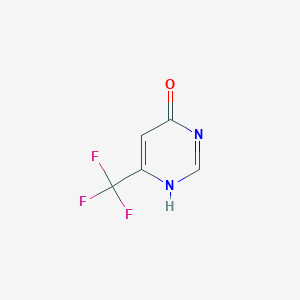
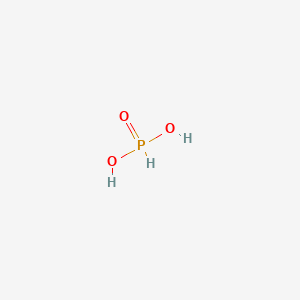
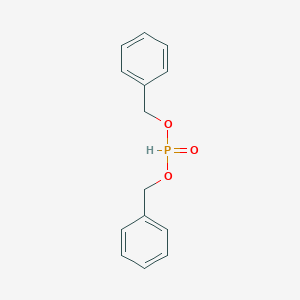
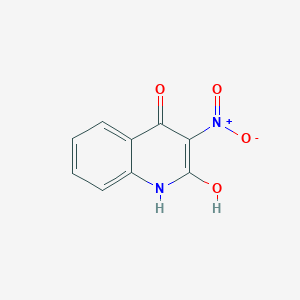
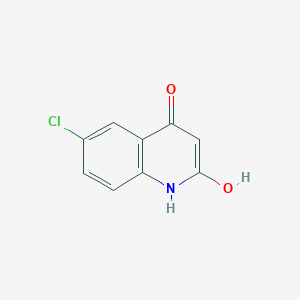
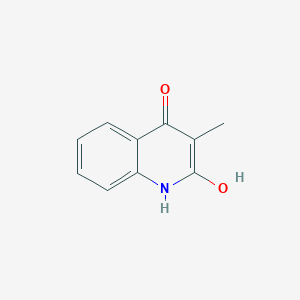

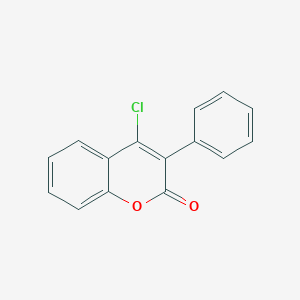
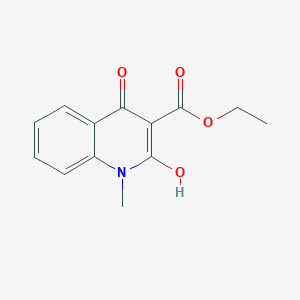
![3-(2-bromophenoxy)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7774369.png)
